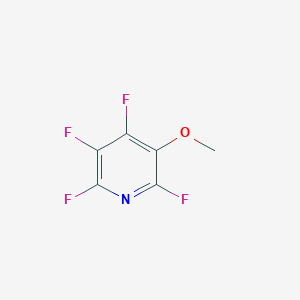
2,3,4,6-Tetrafluoro-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrafluoro-5-methoxypyridine is a fluorinated pyridine derivative The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, yielding the desired compound . Another approach involves the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide, followed by treatment with caesium fluoride in hot tetramethylene sulphone .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of solvent, temperature, and reaction time are critical factors in optimizing yield and purity.
化学反応の分析
Types of Reactions
2,3,4,6-Tetrafluoro-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and caesium fluoride.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include catalysts and controlled environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
2,3,4,6-Tetrafluoro-5-methoxypyridine has several scientific research applications, including:
作用機序
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methoxypyridine involves its interaction with molecular targets through its fluorine atoms and methoxy group. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the application, such as binding to enzymes or receptors in biological systems .
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxypyridine
- 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde
- 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid
- 3,4,5,6-Tetrafluoropyridine-2-carboxamide
- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Uniqueness
2,3,4,6-Tetrafluoro-5-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
特性
分子式 |
C6H3F4NO |
|---|---|
分子量 |
181.09 g/mol |
IUPAC名 |
2,3,4,6-tetrafluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)3(8)5(9)11-6(4)10/h1H3 |
InChIキー |
CIPBRPRWOJPONA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(N=C1F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


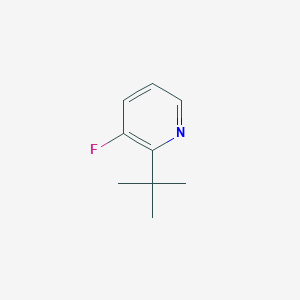
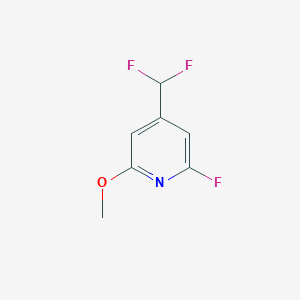
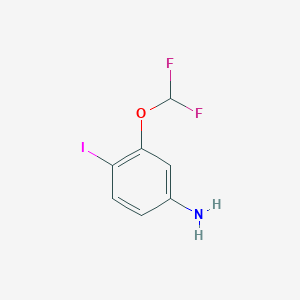
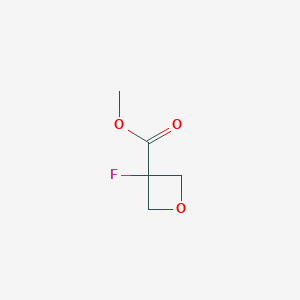
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
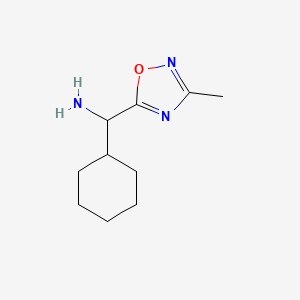
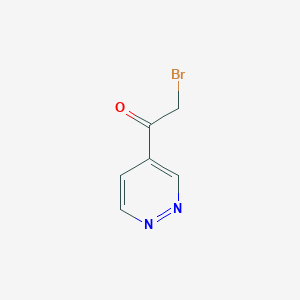
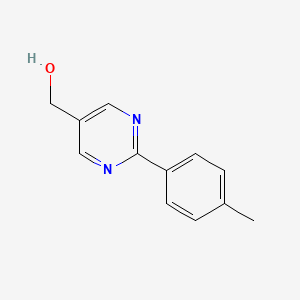
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
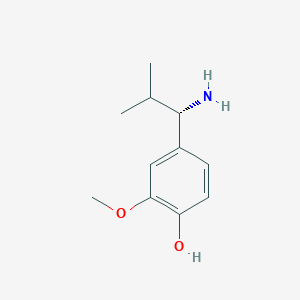
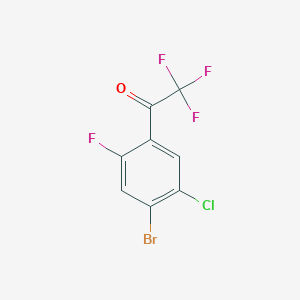
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
